molecular formula C15H12N4S B1241768 3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine

3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine

Cat. No. B1241768
M. Wt: 280.3 g/mol
InChI Key: BMHGUWQJWGVXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-pyridinyl)-6-(2-pyridinylmethylthio)pyridazine is an organonitrogen heterocyclic compound.

Scientific Research Applications

Herbicidal Activities

Pyridazine derivatives, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, have been found to exhibit herbicidal properties. A study by Xu et al. (2008) synthesized and evaluated a series of these compounds, some of which demonstrated significant herbicidal activities, comparable to commercial herbicides against dicotyledonous plants (Xu et al., 2008).

Metal Coordination and Self-Assembly

3,6-Di(pyridin-2-yl)pyridazines, including derivatives, have shown potential in the formation of metal complexes. Hoogenboom et al. (2006) described the synthesis of these compounds and their ability to form [2x2] grid-like metal complexes with copper(I) or silver(I) ions, offering potential applications in self-assembly and coordination chemistry (Hoogenboom et al., 2006).

Water Oxidation Catalysts

Ru complexes with pyridazine-based ligands have been explored for their utility in water oxidation. A study by Zong and Thummel (2005) synthesized dinuclear complexes with pyridazine ligands, which showed promising results as catalysts for oxygen evolution in aqueous solutions, indicating their potential in catalytic water oxidation processes (Zong & Thummel, 2005).

Synthesis of Fused Azines

Pyridazine derivatives have been utilized in the synthesis of a variety of azine compounds. Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, which further reacted to form azolo[1,5-a]pyrimidine derivatives. This study underscores the utility of pyridazine derivatives in the versatile synthesis of fused azines (Ibrahim & Behbehani, 2014).

properties

Product Name

3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

3-pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine

InChI

InChI=1S/C15H12N4S/c1-3-9-16-12(5-1)11-20-15-8-7-14(18-19-15)13-6-2-4-10-17-13/h1-10H,11H2

InChI Key

BMHGUWQJWGVXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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